molecular formula C18H21N3O4S B3711501 1-(benzylsulfonyl)-4-(3-nitrobenzyl)piperazine

1-(benzylsulfonyl)-4-(3-nitrobenzyl)piperazine

Cat. No.: B3711501
M. Wt: 375.4 g/mol
InChI Key: DISMBVVNBLHGRV-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(3-nitrobenzyl)piperazine is an organic compound that features a piperazine ring substituted with benzylsulfonyl and 3-nitrobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzylsulfonyl)-4-(3-nitrobenzyl)piperazine typically involves the following steps:

    Nucleophilic Substitution: The piperazine ring is first substituted with a benzylsulfonyl group. This can be achieved by reacting piperazine with benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Nitration: The benzyl group is then nitrated to introduce the nitro group at the 3-position. This can be done using a nitrating mixture of concentrated sulfuric acid and nitric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-(3-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Benzylsulfonyl chloride, triethylamine, concentrated sulfuric acid, nitric acid.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of various functional groups in place of the benzylsulfonyl group.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(3-nitrobenzyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties such as increased stability or reactivity.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-(3-nitrobenzyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzylsulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Nitrobenzyl)piperazine: Lacks the benzylsulfonyl group, making it less reactive in certain substitution reactions.

    4-(3-Nitrobenzyl)piperidine: Similar structure but with a piperidine ring instead of a piperazine ring, which can affect its chemical reactivity and biological activity.

Uniqueness

1-(Benzylsulfonyl)-4-(3-nitrobenzyl)piperazine is unique due to the presence of both benzylsulfonyl and 3-nitrobenzyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-benzylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-21(23)18-8-4-7-17(13-18)14-19-9-11-20(12-10-19)26(24,25)15-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISMBVVNBLHGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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